[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13461620
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O3 |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C20H31N3O3/c1-15(2)23(20(25)26-14-17-8-5-4-6-9-17)13-18-10-7-11-22(12-18)19(24)16(3)21/h4-6,8-9,15-16,18H,7,10-14,21H2,1-3H3/t16-,18?/m0/s1 |
| Standard InChI Key | GQJFVENMEDRTMO-ATNAJCNCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)N(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a complex organic compound featuring a piperidine ring, an amino acid moiety, and a carbamic acid derivative. This structural diversity suggests potential pharmacological properties, although specific biological activities require further investigation. The compound's lipophilicity is enhanced by the presence of an isopropyl group and a benzyl ester, which may influence its absorption and distribution in biological systems.
Structural Features and Potential Biological Activities
The compound combines a piperidine structure with an amino acid moiety and a carbamate group, which may enhance its interaction with biological targets. Similar compounds often exhibit significant biological activities:
| Compound Type | Structure Features | Potential Biological Activity |
|---|---|---|
| Piperidine Derivative | Piperidine ring + Alkyl chain | Antimicrobial |
| Carbamate | Carbamic acid + Aromatic ring | Anticancer |
| Amino Acid Derivative | Amino acid backbone + Ester | Neuroactive |
Research and Development
While specific biological activities of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester are not well-documented, compounds with similar structures are being researched for various therapeutic applications. The synthesis and characterization of such compounds typically involve advanced chemical techniques and spectroscopic methods like FTIR, NMR, and LC–MS.
Suppliers and Availability
This compound is available from specialty chemical suppliers like Parchem, which provides it along with other related materials worldwide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume